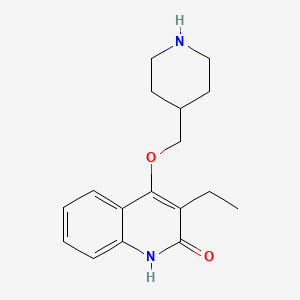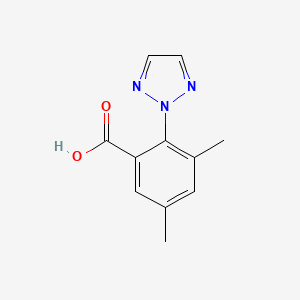
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidin-4-ylmethoxy group. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring, using reagents like alkyl halides or sulfonyl chlorides.
Aplicaciones Científicas De Investigación
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the context of medicinal applications, it may interfere with signaling pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one include other quinoline derivatives like:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-2-13-16(21-11-12-7-9-18-10-8-12)14-5-3-4-6-15(14)19-17(13)20/h3-6,12,18H,2,7-11H2,1H3,(H,19,20) |
Clave InChI |
LOSAGAHYKGKDEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2NC1=O)OCC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)

![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)





![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)

![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)

